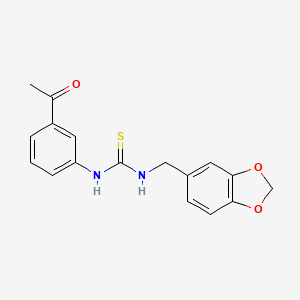
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-202 and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes and signaling pathways. In addition, this compound has been found to exhibit anti-inflammatory and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its toxicity and the need for further studies to determine its efficacy and safety in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea. These include:
1. Further studies to determine the efficacy and safety of this compound in clinical trials.
2. Investigation of the potential use of this compound in combination with other anti-cancer drugs.
3. Studies to determine the mechanism of action of this compound in treating viral infections.
4. Investigation of the potential use of this compound in treating inflammatory diseases.
5. Development of new synthetic methods for the production of this compound with improved purity and yield.
In conclusion, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, which can induce cell cycle arrest and apoptosis in cancer cells. Further studies are needed to determine its efficacy and safety in clinical trials and to investigate its potential use in treating viral infections and inflammatory diseases.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea involves the reaction between 3-acetylphenyl isothiocyanate and 1,3-benzodioxol-5-ylmethylamine. The reaction is carried out in the presence of a solvent and a catalyst to yield the desired compound. The purity and yield of the compound can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been tested in pre-clinical studies for its efficacy in treating various types of cancer, such as breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11(20)13-3-2-4-14(8-13)19-17(23)18-9-12-5-6-15-16(7-12)22-10-21-15/h2-8H,9-10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJUOISNSAJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
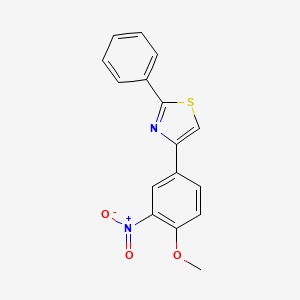
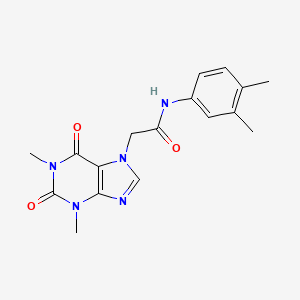
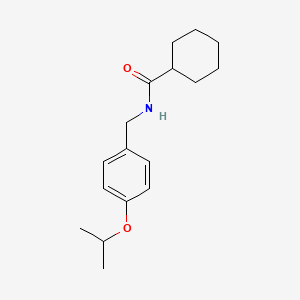
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
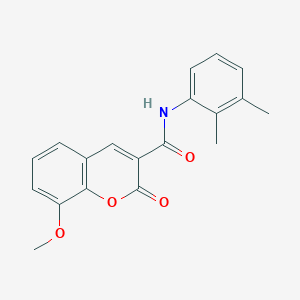
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)